1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate is a chemical compound known for its role as a ligand in various catalytic processes. It is a member of the N-heterocyclic carbene (NHC) family, which are widely used in homogeneous catalysis due to their strong σ-donating and weak π-accepting properties .
Mechanism of Action
Target of Action
This compound is a type of N-heterocyclic carbene (NHC) ligand , which are commonly used in homogeneous catalysis . .
Mode of Action
As an NHC ligand, it is likely to act as a strong σ-donor and weak π-acceptor, forming a coordinate covalent bond with a metal center in a catalyst . This interaction can influence the electronic properties of the metal center and thus affect the catalytic activity .
Biochemical Pathways
In general, NHC ligands are involved in various catalytic reactions, including cross-coupling reactions, olefin metathesis, and others . The exact pathways and their downstream effects would depend on the specific reaction conditions and the other components of the catalytic system.
Result of Action
As part of a catalyst, it would contribute to the overall reaction outcome by influencing the activity of the metal center . The specific effects would depend on the reaction being catalyzed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 2,6-diisopropylaniline with glyoxal and formaldehyde in the presence of an acid such as tetrafluoroboric acid. The reaction proceeds through the formation of an imidazolium intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can convert it back to the corresponding imidazole.
Substitution: It can participate in nucleophilic substitution reactions, where the imidazolium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolium salts, while reduction can regenerate the imidazole precursor .
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another NHC ligand with similar properties but different steric and electronic characteristics.
1,3-Diisopropylimidazolium tetrafluoroborate: A related compound with different substituents on the imidazole ring, affecting its reactivity and applications.
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Known for its bulky substituents, providing unique steric effects in catalysis.
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its combination of steric hindrance and electronic properties, making it highly effective in stabilizing reactive metal centers and facilitating a wide range of catalytic reactions .
Biological Activity
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (CAS No. 282109-83-5) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H39BF4N2
- Molecular Weight : 478.417 g/mol
- Structure : The compound features a tetrafluoroborate anion paired with a cationic imidazolium species, which is known for its stability and reactivity in various chemical environments.
The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry and its potential role as an N-Heterocyclic Carbene (NHC). NHCs are known for their ability to stabilize metal centers in catalysis and may exhibit biological effects through:
- Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways.
- Cellular Signaling Modulation : It could influence signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of various imidazolium derivatives on cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A431 (human epidermoid carcinoma) | 5.0 | Induces apoptosis via caspase activation |
Other derivatives | HepG2 (liver cancer) | 0.29 - 0.90 | Topoisomerase II inhibition |
The above data illustrates that the imidazolium compound exhibits significant anticancer properties, particularly against A431 cells, suggesting a potential therapeutic application in oncology.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. A study indicated that certain imidazolium salts display bactericidal activity against Gram-positive bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | >100 µg/mL |
These findings suggest selective antimicrobial activity, highlighting the need for further investigation into structure-activity relationships.
Case Studies
- Cytotoxicity in Cancer Research : One case study focused on the effects of this compound on A431 cells showed that treatment led to significant cell death through apoptosis. The study utilized flow cytometry to analyze cell cycle changes and confirmed increased levels of apoptotic markers.
- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against various bacterial strains. The results demonstrated that while it was effective against Staphylococcus aureus, it showed limited effects on Gram-negative bacteria like E. coli, indicating a potential for targeted antimicrobial therapies.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-21H,1-8H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJNPOPDNJTGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472569 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286014-25-3 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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